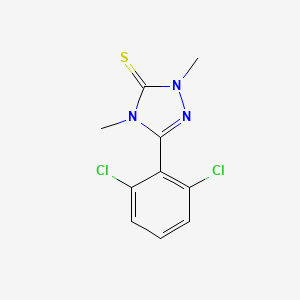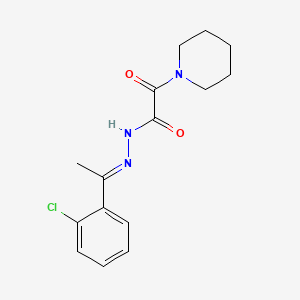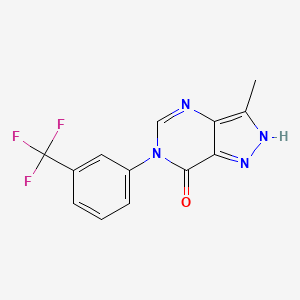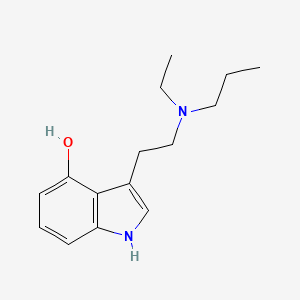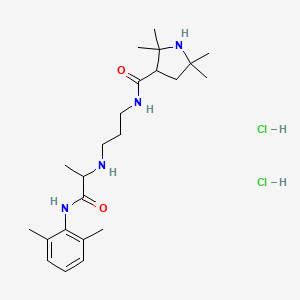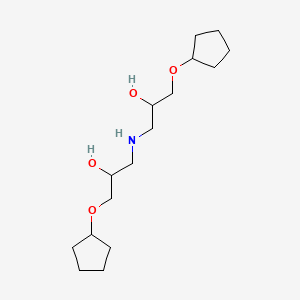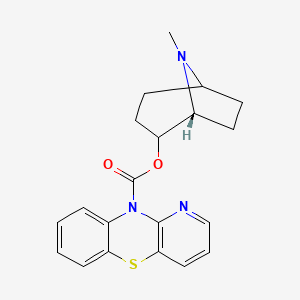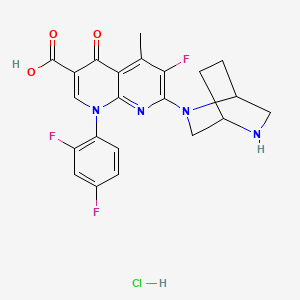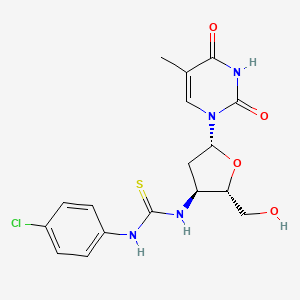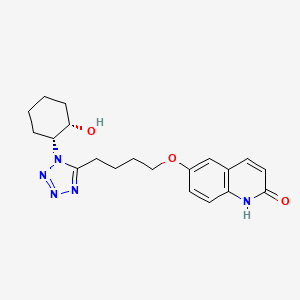
2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- is a complex organic compound with a unique structure that combines a quinolinone core with a tetrazole and a hydroxycyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- typically involves multiple steps. The process begins with the preparation of the quinolinone core, followed by the introduction of the tetrazole and hydroxycyclohexyl groups. Common reagents used in these reactions include cyclohexanone, tetrazole, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinolinone core.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of hydroquinolinone derivatives.
Applications De Recherche Scientifique
2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced thermal stability or conductivity
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- involves its interaction with specific molecular targets. The hydroxycyclohexyl group may facilitate binding to certain enzymes or receptors, while the tetrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-5,6,7,8-tetrahydropterin: A structural analogue with similar chaperone activity.
6,7-Dimethyl-5,6,7,8-tetrahydropterin: Another close analogue with different efficacy in stabilizing mutant enzymes.
Folic Acid: Though structurally different, it shares some functional similarities in biological systems
Uniqueness
2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
98360-35-1 |
|---|---|
Formule moléculaire |
C20H25N5O3 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
6-[4-[1-[(1R,2S)-2-hydroxycyclohexyl]tetrazol-5-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H25N5O3/c26-18-6-2-1-5-17(18)25-19(22-23-24-25)7-3-4-12-28-15-9-10-16-14(13-15)8-11-20(27)21-16/h8-11,13,17-18,26H,1-7,12H2,(H,21,27)/t17-,18+/m1/s1 |
Clé InChI |
MYABHTPRWNBRPW-MSOLQXFVSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O |
SMILES canonique |
C1CCC(C(C1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


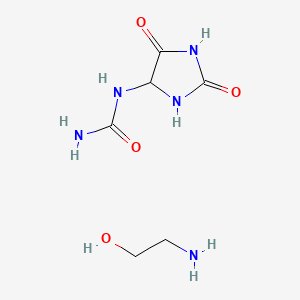
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
